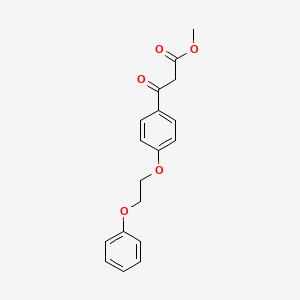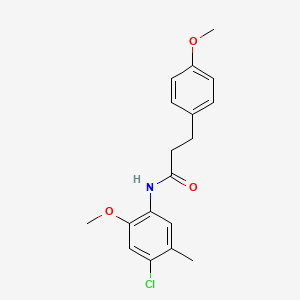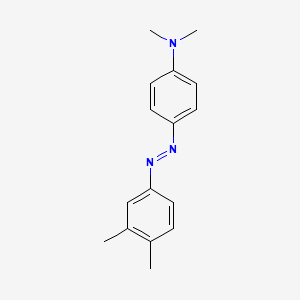
Methyl 4-(2-Phenoxyethoxy)Benzoylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(2-Phenoxyethoxy)Benzoylacetate is an organic compound with the molecular formula C18H18O5 and a molecular weight of 314.34 g/mol . This compound is known for its unique structure, which includes a benzoylacetate group linked to a phenoxyethoxy moiety. It is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-Phenoxyethoxy)Benzoylacetate typically involves the reaction of 4-(2-Phenoxyethoxy)benzoic acid with methyl acetoacetate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as toluene or xylene. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-(2-Phenoxyethoxy)Benzoylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy or benzoyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents are used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(2-Phenoxyethoxy)Benzoylacetate is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into potential pharmaceutical applications, including anti-inflammatory and antimicrobial properties.
Industry: Used in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 4-(2-Phenoxyethoxy)Benzoylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 4-(Dodecyloxy)Benzoylacetate
- Methyl 4-(Hexadecyloxy)Benzoylacetate
- Methyl 2-(Hexadecyloxy)Benzoylacetate
- 2-Methoxyethyl 4-(Hexadecyloxy)Benzoylacetate
- Ethyl 4-(Pentadecyloxy)Benzoylacetate
Uniqueness
Methyl 4-(2-Phenoxyethoxy)Benzoylacetate is unique due to its phenoxyethoxy moiety, which imparts distinct chemical properties and reactivity compared to other similar compounds. This structural feature allows for specific interactions with biological targets and enhances its utility in various research applications .
Eigenschaften
Molekularformel |
C18H18O5 |
|---|---|
Molekulargewicht |
314.3 g/mol |
IUPAC-Name |
methyl 3-oxo-3-[4-(2-phenoxyethoxy)phenyl]propanoate |
InChI |
InChI=1S/C18H18O5/c1-21-18(20)13-17(19)14-7-9-16(10-8-14)23-12-11-22-15-5-3-2-4-6-15/h2-10H,11-13H2,1H3 |
InChI-Schlüssel |
PHNVOERBVCCQRP-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CC(=O)C1=CC=C(C=C1)OCCOC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N,3,5-tetramethyl-4-[(E)-(3-methyl-4-nitrophenyl)diazenyl]aniline](/img/structure/B11952068.png)







![Benzeneacetamide, N-[4-(2-formylhydrazino)phenyl]-](/img/structure/B11952115.png)


![2-[(1,3-Benzothiazol-2-yl)iminomethyl]phenol](/img/structure/B11952129.png)


